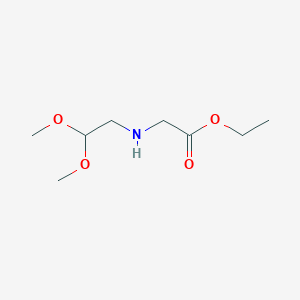

N-(2,2-dimethoxyethyl)glycine ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,2-dimethoxyethyl)glycine ethyl ester” is also known as “Ethyl (2,2-dimethoxyethyl)glycinate”. It has a molecular formula of C8H17NO4 .

Synthesis Analysis

The synthesis of a similar compound, “glycyl-N-(2,2-dimethoxyethyl)-L-phenylalaninate”, was achieved by a reductive amination of phenylalanine methyl ester with dimethoxyacetaldehyde using hydrogen and Pd/C as a catalyst, followed by a coupling reaction .Molecular Structure Analysis

The molecular weight of “N-(2,2-dimethoxyethyl)glycine ethyl ester” is 191.22 .Physical And Chemical Properties Analysis

“N-(2,2-dimethoxyethyl)glycine ethyl ester” has a predicted density of 1.028±0.06 g/cm3 and a boiling point of 58-60 °C (Press: 0.1 Torr) .Wissenschaftliche Forschungsanwendungen

Ionic Liquid Synthesis and Properties

N-alkyl-substituted glycine ester ionic liquids, synthesized via alkylation of glycine ethyl esters, offer properties distinct from traditional heterocyclic ionic liquids. They are characterized by lower viscosity and various intermolecular interactions, making them suitable for specialized applications (He, Tao, Parrish, & Shreeve, 2009).

Novel Routes to [2]Pyrindines

N-benzylidene glycine ethyl ester's reaction with fulvenes leads to hetero [6+3] cycloaddition adducts. This process offers a new approach to synthesize [2]pyrindines, potentially useful in various chemical synthesis applications (Hong, Gupta, Wu, Liao, & Lee, 2003).

N-Ortho-Ferrocenyl Benzoyl Amino Acid Esters

A series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters have been developed. These compounds, synthesized from glycine ethyl esters, are characterized by various spectroscopic techniques, offering potential in organometallic chemistry (Savage et al., 2006).

Polyphosphazenes with Dipeptide Side Groups

Dipeptides like valinyl-glycine ethyl ester, synthesized from glycine ethyl esters, are used to create polyphosphazenes. These compounds have applications in material science due to their unique hydrolysis sensitivity and potential in biomedical fields (Weikel et al., 2009).

Fmoc Aminoethyl Glycine Esters in Peptide Synthesis

Benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, derived from N-(2-aminoethyl)glycine, are pivotal in the synthesis of peptide nucleic acid monomers. Their application in peptide synthesis highlights their role in biochemistry (Wojciechowski & Hudson, 2008).

Hydrogen Bond Studies in Amino Acid Esters

Studies on esters of glycine, including their NH-stretching vibrations and hydrogen bonds, provide insights into the neutral peptide N-terminus. These findings have implications in understanding peptide structures and interactions (Otto et al., 2011).

Antitumor Applications

Polymer-linked podophyllotoxin conjugates using glycine-glycine-glycine spacers exhibit significant antitumor activity. This research opens doors for novel drug development strategies (Lee et al., 2006).

Eigenschaften

IUPAC Name |

ethyl 2-(2,2-dimethoxyethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-4-13-7(10)5-9-6-8(11-2)12-3/h8-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHTXBFCCSSNQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)glycine ethyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)

![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)

![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)